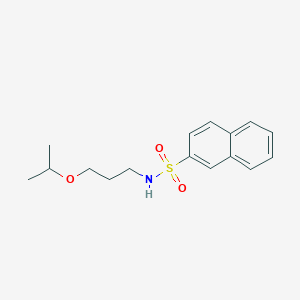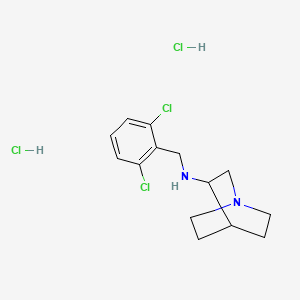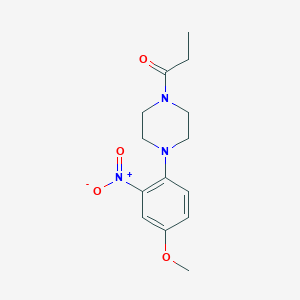
N-(3-isopropoxypropyl)-2-naphthalenesulfonamide
Descripción general
Descripción
N-(3-isopropoxypropyl)-2-naphthalenesulfonamide, also known as GW806742X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial, antifungal, and anticancer activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-isopropoxypropyl)-2-naphthalenesulfonamide is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-naphthalenesulfonamide has been shown to exert various biochemical and physiological effects in animal models. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the brain and spinal cord. It has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are known to contribute to neuronal damage and inflammation. Additionally, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-isopropoxypropyl)-2-naphthalenesulfonamide in lab experiments is its potent and selective activity against specific targets. This allows researchers to study the effects of this compound on specific pathways or enzymes involved in disease pathogenesis. Additionally, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(3-isopropoxypropyl)-2-naphthalenesulfonamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it may have potential applications in the treatment of chronic pain and inflammation. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects in animal models of multiple sclerosis, neuropathic pain, and Alzheimer's disease. Additionally, it has been reported to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(3-propan-2-yloxypropyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-13(2)20-11-5-10-17-21(18,19)16-9-8-14-6-3-4-7-15(14)12-16/h3-4,6-9,12-13,17H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFRQWASIJAVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide](/img/structure/B4171543.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4171560.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4171567.png)
![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4171574.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4171612.png)
![4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4171630.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4171633.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4171641.png)
![3-[5-phenyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4171648.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-phenylpropanamide](/img/structure/B4171661.png)
![4-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4171662.png)